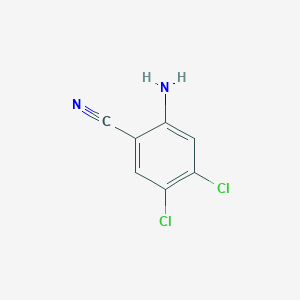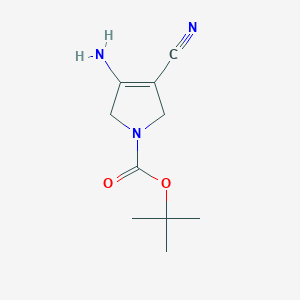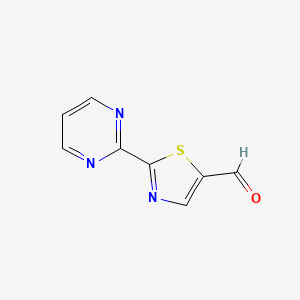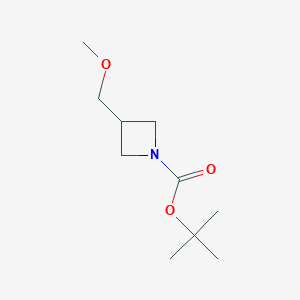
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
説明
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 154014-05-8 . It has a molecular weight of 188.19 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)nicotinic acid .
Molecular Structure Analysis
The InChI code for 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is 1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14) . This indicates that the compound has a pyrrole ring attached to a pyridine ring, with a carboxylic acid group on the pyridine ring.Physical And Chemical Properties Analysis
The melting point of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is 153-154°C .科学的研究の応用
Synthesis and Structural Studies
- A study by Shen et al. (2012) focused on the synthesis of pyrazole derivatives related to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. Their research included characterization using NMR, IR spectroscopy, and HRMS analyses. X-ray diffraction and density-functional-theory (DFT) calculations were employed to study the molecular structure of these compounds, highlighting their potential in structural chemistry (Shen, Huang, Diao, & Lei, 2012).
Coordination Polymers
- Zheng et al. (2012) investigated coordination polymers derived from a compound structurally similar to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. Their work focused on the formation of various coordination polymers with main group metal ions, revealing insights into chain structures and network formations in the field of coordination chemistry (Zheng, Cai, Wen, Fan, & Zhang, 2012).
Antibacterial Properties
- Kostenko et al. (2015) synthesized a series of compounds related to 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid and found these compounds to possess antibacterial properties. This research contributes to the understanding of the potential biomedical applications of compounds structurally related to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015).
Reactive Extraction Studies
- Datta and Kumar (2014) explored the reactive extraction of pyridine-2-carboxylic acid, a compound closely related to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. This study is significant in the context of pharmaceutical and agricultural industries, demonstrating the extraction techniques of similar carboxylic acids from aqueous solutions (Datta & Kumar, 2014).
Synthesis and Antioxidant Activity
- Zaki et al. (2017) investigated the synthesis of selenolo[2,3-b]pyridine derivatives that include structures akin to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. Their research revealed significant antioxidant activity in some of the synthesized compounds, suggesting potential applications in oxidative stress management (Zaki, El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
C-H Functionalization in Cyclic Amines
- Kang et al. (2015) conducted studies on the C-H functionalization of cyclic amines, including compounds similar to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. Their research demonstrates the potential for new synthetic routes in organic chemistry, particularly in the synthesis of pyrroles and pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
作用機序
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Roopashree, K., et al. (2020). Synthesis and evaluation of 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives as potential antitumor agents
- Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-
- ChemicalBook. 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
特性
IUPAC Name |
2-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKLCQDTPOXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)




![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)





![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)

